molecular formula C16H16F3N7 B12243530 4-Methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

4-Methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B12243530
M. Wt: 363.34 g/mol
InChI Key: QZNMRZBWDGEUPR-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives

Preparation Methods

The synthesis of 4-Methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves several steps. One common synthetic route includes the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate, leading to the formation of tert-butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates. These intermediates are then used to obtain pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which are further reacted to form the desired compound .

Chemical Reactions Analysis

4-Methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazolo[1,5-a]pyrazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as a positive allosteric modulator of GluN2A-containing N-methyl-D-aspartate receptors (NMDARs), which play a crucial role in learning and memory by regulating synaptic plasticity . This modulation enhances long-term potentiation in the hippocampus, making it a potential therapeutic agent for neuropsychiatric diseases.

Comparison with Similar Compounds

Similar compounds to 4-Methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine include other pyrazolo[1,5-a]pyrazine derivatives and pyrazolo[1,5-a]pyrimidines. These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly impact their chemical properties and biological activities. For example, pyrazolo[1,5-a]pyrazin-4-ones are potent and brain-penetrant GluN2A-selective positive allosteric modulators . The unique trifluoromethyl group in this compound enhances its stability and lipophilicity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H16F3N7

Molecular Weight

363.34 g/mol

IUPAC Name

4-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C16H16F3N7/c1-11-10-13(16(17,18)19)23-15(22-11)25-8-6-24(7-9-25)14-12-2-3-21-26(12)5-4-20-14/h2-5,10H,6-9H2,1H3

InChI Key

QZNMRZBWDGEUPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)C(F)(F)F

Origin of Product

United States

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